molecular formula C10H11F2N B15225119 (S)-3-(3,4-Difluorophenyl)pyrrolidine

(S)-3-(3,4-Difluorophenyl)pyrrolidine

Cat. No.: B15225119
M. Wt: 183.20 g/mol
InChI Key: KVTILWXFURUWHL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(3,4-Difluorophenyl)pyrrolidine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key synthetic intermediate and privileged scaffold for the development of novel therapeutic agents. Its core structure is featured in compounds targeting a range of neurological disorders . This chiral building block is particularly valuable for constructing molecules that target the central nervous system. Pyrrolidine derivatives with fluorinated aryl groups have demonstrated potent activity as T-type calcium channel (Cav3) inhibitors . These channels are promising therapeutic targets for the treatment of neuropathic pain, and inhibitors have shown efficacy in improving symptoms in animal models such as spinal nerve ligation (SNL) and streptozotocin (STZ)-induced neuropathic pain . The specific stereochemistry of the (S)-enantiomer is often critical for high binding affinity and selectivity in such biological targets. Furthermore, the 3,4-difluorophenyl moiety is a common pharmacophore in drug discovery, known to influence a molecule's pharmacokinetic properties and metabolic stability. Researchers utilize this compound in the asymmetric synthesis of complex molecules, including potential Factor Xa inhibitors for anticoagulant therapy and other bioactive compounds. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

(3S)-3-(3,4-difluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11F2N/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1

InChI Key

KVTILWXFURUWHL-MRVPVSSYSA-N

Isomeric SMILES

C1CNC[C@@H]1C2=CC(=C(C=C2)F)F

Canonical SMILES

C1CNCC1C2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3,4-Difluorophenyl)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 3,4-difluorophenyl group, which can be derived from commercially available 3,4-difluoroaniline.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction. One common method involves the reaction of 3,4-difluoroaniline with a suitable aldehyde or ketone, followed by reduction to form the pyrrolidine ring.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved through methods such as chiral chromatography or the use of chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3,4-Difluorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(S)-3-(3,4-Difluorophenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies investigating the role of fluorinated pyrrolidines in biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the development of agrochemicals and materials science, where its unique chemical properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of (S)-3-(3,4-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate neurotransmitter systems, inhibit enzyme activity, or interact with cellular receptors, depending on its specific application.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Pyrrolidine Substitution Fluorine Position Stereochemistry Key Functional Groups Notable Properties/Applications
This compound 3-position 3,4-diF S-configuration None High lipophilicity; MCHR1 antagonist precursor
(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride 2-position 3,4-diF S-configuration Hydrochloride salt Improved solubility; building block for APIs
(S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol 1-position (side chain) 4-F (phenyl) S,S-configuration Hydroxyl, methylaminoethyl Potential adrenergic receptor modulation
SNAP-acid (from ) Pyrimidinecarboxylate core 3,4-diF (phenyl) 4S-configuration Carboxylate, acetylaminophenyl MCHR1 antagonist precursor; complex pharmacokinetics

Key Structural Differences and Implications

Substitution Position on Pyrrolidine: The 3-substituted difluorophenyl group in the target compound contrasts with the 2-substituted analog in (S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride.

Fluorination Pattern: The 3,4-difluorophenyl group enhances electronegativity and π-stacking capacity compared to mono-fluorinated analogs like (S)-1-((S)-2-(4-fluorophenyl)-... (). This improves metabolic stability and target selectivity .

Stereochemical Considerations :

  • The S-configuration in the target compound is critical for enantioselective receptor binding. Racemic mixtures (e.g., (±)-SNAP-7941 in ) often show reduced efficacy compared to enantiopure forms .

Functional Modifications: Hydrochloride salt formation () improves aqueous solubility, beneficial for in vivo applications.

Research Findings and Pharmacological Relevance

Receptor Binding and Selectivity

  • MCHR1 Antagonism : The 3,4-difluorophenyl group in this compound is integral to MCHR1 binding, as demonstrated in SNAP-7941 derivatives. Substitution at the 3-position optimizes hydrophobic interactions with the receptor’s transmembrane domain .
  • Comparison with 2-Substituted Analogs : The 2-substituted analog () showed 30% lower binding affinity in preliminary assays, likely due to steric clashes with MCHR1 residues .

Metabolic Stability

  • Fluorination at both 3- and 4-positions reduces cytochrome P450-mediated oxidation, extending half-life compared to mono-fluorinated compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.